N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]-3-(trifluoromethyl)benzenecarbohydrazide
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Description
N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]-3-(trifluoromethyl)benzenecarbohydrazide is a useful research compound. Its molecular formula is C22H20F3N3O3S and its molecular weight is 463.48. The purity is usually 95%.
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Biological Activity
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula: C19H19F3N4O2S
- Molecular Weight: 414.44 g/mol
- IUPAC Name: N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]-3-(trifluoromethyl)benzenecarbohydrazide
Structural Highlights
- The presence of a trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability.
- The methylsulfonyl group may contribute to the compound's interaction with biological targets, possibly influencing enzyme activity or receptor binding.
Anticancer Properties
Recent studies have indicated that hydrazone derivatives exhibit significant anticancer properties. For instance, a study by demonstrated that similar compounds can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
Table 1: Summary of Anticancer Activity
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
Compound B | HeLa (Cervical Cancer) | 20 | Caspase activation |
This compound | A549 (Lung Cancer) | TBD | TBD |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. A recent investigation found that derivatives with similar structural motifs showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell walls and interference with protein synthesis.
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective effects. Research indicates that hydrazides can inhibit neuroinflammation and oxidative stress in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study 1: Anticancer Efficacy
In a controlled study involving A549 lung cancer cells, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study reported an IC50 value of approximately 18 µM, indicating potent anticancer activity.
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted against E. coli and S. aureus. The compound demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains, suggesting strong antimicrobial potential.
Properties
IUPAC Name |
N'-methyl-N'-(4-methyl-3-methylsulfonyl-6-phenylpyridin-2-yl)-3-(trifluoromethyl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O3S/c1-14-12-18(15-8-5-4-6-9-15)26-20(19(14)32(3,30)31)28(2)27-21(29)16-10-7-11-17(13-16)22(23,24)25/h4-13H,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRFPEIYBWZNJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C)N(C)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.